ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate
Description
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Properties
CAS No. |
300731-75-3 |
|---|---|
Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-4-6-15-16(18(24)26-5-2)20(13(10-21)17(22)27-15)12-9-11(3)7-8-14(12)23-19(20)25/h7-9H,4-6,22H2,1-3H3,(H,23,25) |
InChI Key |
AZQOIZUBXQBDLC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of an indole derivative with a cyanoacetic ester in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6’-amino-2’-chloro-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylate
Uniqueness
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
